2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
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Overview
Description
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes multiple ether linkages and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves the reaction of 3-ethoxyphenol with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is reacted with 1,3-dimethylbenzene under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or phenols.
Scientific Research Applications
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ether linkages.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound’s ether linkages and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethanol
- 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethanol
- 1,3-Dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene .
Uniqueness
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of ether linkages and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-18-9-6-10-19(15-18)23-13-11-21-12-14-24-20-16(2)7-5-8-17(20)3/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDXLZBLPRFGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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